

Application Notes and Protocols for AZ82 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AZ82**, a selective inhibitor of the kinesin motor protein KIFC1, in cell culture experiments. **AZ82** is a valuable tool for investigating the role of KIFC1 in cancer cells with amplified centrosomes, where it induces multipolar spindle formation and subsequent cell death.

Mechanism of Action

AZ82 is an ATP-competitive inhibitor that specifically targets the KIFC1/microtubule binary complex.[1] By inhibiting the ATPase activity of KIFC1, AZ82 disrupts the clustering of supernumerary centrosomes in cancer cells, a process essential for their successful mitosis. This leads to the formation of multipolar spindles, mitotic arrest, and ultimately, apoptosis.[2][3] [4] This targeted action makes AZ82 a promising candidate for cancer therapeutics, particularly for tumors characterized by centrosome amplification.

Quantitative Data Summary

The following tables summarize key quantitative data for **AZ82** based on available research. These values can serve as a starting point for experimental design.

Table 1: In Vitro Inhibition Constants and IC50 Values



Parameter	Value	Notes
Ki (KIFC1 enzymatic activity)	43 nM (0.043 μM)	ATP-competitive inhibition.[1]
IC50 (KIFC1 enzymatic activity)	300 nM (0.3 μM)	
IC50 (mant-ATP binding)	0.90 ± 0.09 μM	[5]
IC50 (mant-ADP release)	1.26 ± 0.51 μM	[5]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	Assay Type	Effective Concentration Range	Observed Effect
BT-549 (Breast Cancer)	Multipolar Spindle Formation	0.4 - 1.2 μΜ	Induces multipolar spindles in cells with amplified centrosomes.
Prostate Cancer (PCa) Cells	Growth Inhibition, Apoptosis	Not explicitly defined, but effective at inducing multipolar mitosis and apoptosis.	Suppression of KIFC1 expression, decreased cell growth and proliferation.[2][3]
HeLa	Spindle Phenotype Rescue	400 nM (0.4 μM)	Reverses monopolar spindle phenotype induced by Eg5 inhibition.
Various Cancer Cell Lines	Off-target Cytotoxicity	> 4 μM	Concentrations above this threshold may lead to off-target effects.

Signaling Pathway

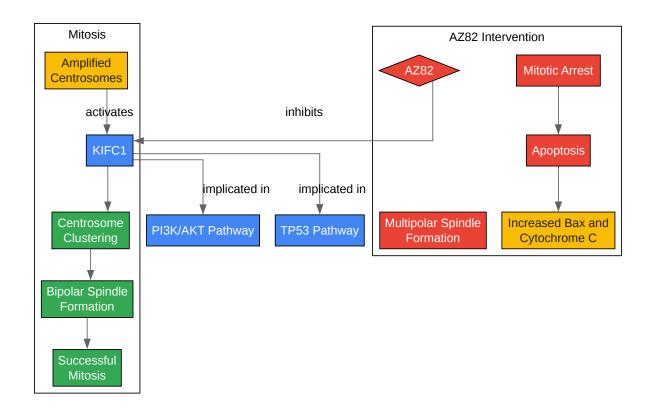




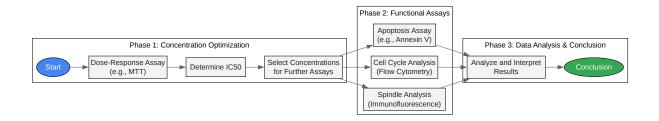


AZ82's primary target is KIFC1, a key player in mitotic regulation. The inhibition of KIFC1 by **AZ82** has downstream consequences on several cellular processes, including cell cycle progression and apoptosis. The diagram below illustrates the signaling pathway affected by **AZ82**.









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